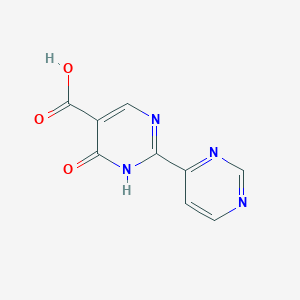

6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-11-7(13-8)6-1-2-10-4-12-6/h1-4H,(H,15,16)(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRGZNOBMPOOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyrimidine with diethyl oxalate in the presence of a base can lead to the formation of the desired compound. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of 6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, microbial hydroxylation of pyridine derivatives has been explored as a green and sustainable approach for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyrimidine compounds, which can be further utilized in various applications .

Scientific Research Applications

6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 218.17 g/mol . It is also known by other names, including 6-oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid .

Note: The search results provided do not contain specific applications, comprehensive data tables, or well-documented case studies for this compound. Therefore, the following information is based on the general applications of dihydropyrimidines and related compounds.

Dihydropyrimidines: An Overview

Dihydropyrimidines are heterocyclic ring systems important in synthesizing DNA and RNA . They are often synthesized using multi-component reactions like the Biginelli reaction . These compounds have gained attention for their pharmacological properties .

Biological Activities

Dihydropyrimidines exhibit a range of biological activities via mechanisms such as enzymatic action, receptor-mediated mechanisms, and activity against ion channels . The substitution of different groups on the ring can impart different activities .

Specific Activities

Some of the specific activities associated with dihydropyrimidines include:

- Anti-inflammatory activity Some derivatives have shown potential as anti-inflammatory agents, with certain substitutions enhancing their activity . For example, a 4-methoxy group at the C-4 position can play an important role in enhancing the anti-inflammatory activity of the compounds .

- Antihyperglycemic activity Certain thiazolyl methoxyphenyl pyrimidine derivatives have demonstrated antihyperglycemic activity by improving glycemic control .

- Antihypertensive activity Certain 1,4-dihydro-5-pyrimidine carboxamides have been synthesized as antihypertensive agents, with substitutions on the phenyl ring playing a key role in governing their activity . Electron-releasing groups like -OCH3 at positions 3 and 4 can increase antihypertensive activity .

- Other activities Dihydropyrimidines have demonstrated anti-HIV, anti-tubercular, antifungal, anticancer, antibacterial, antifilarial, analgesic, anti-convulsant, antioxidant, anti-TRPA1, and anti-SARS activities .

Xanthine Oxidase Inhibition

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, the compound may inhibit DNA polymerase, preventing viral replication in infected cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Xanthine Oxidase Inhibitors

2-(3-Cyano-4-alkoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Derivatives

- Structural Modifications: Alkoxy (e.g., isopentyloxy) and cyano groups at positions 3 and 4 of the phenyl ring enhance XO binding via hydrophobic interactions and hydrogen bonding .

- Activity: Derivatives such as 2-(3-cyano-4-isopentyloxyphenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid exhibit IC50 values as low as 0.0240 μM, outperforming allopurinol (IC50 = 7.5902 μM) and rivaling febuxostat (IC50 = 0.0236 μM) .

- Inhibition Type : Mixed-type inhibition with Ki = 0.0042 μM, indicating strong affinity for the enzyme’s active and allosteric sites .

2-[4-Alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Derivatives

- Structural Features: Replacement of the cyano group with a tetrazole moiety improves solubility and introduces additional hydrogen-bonding interactions .

- Activity : The lead compound 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid shows IC50 = 28.8 nM, comparable to febuxostat (23.6 nM) .

Table 1: Key XO Inhibitors and Their Activities

6-Aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Derivatives

- Structural Differences : A carbonitrile group at position 5 replaces the carboxylic acid, and the pyrimidine ring is substituted with aryl groups at position 4.

- Activity : These compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, though their XO inhibition is negligible .

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

- Structural Modifications: A pyrrolidinone ring fused to the pyrimidine scaffold and carboxamide substituents.

Substituent-Driven Physicochemical and Pharmacokinetic Variations

- Electron-Withdrawing Groups (EWGs): Cyano and tetrazole groups enhance metabolic stability but reduce solubility. Carboxylic acid derivatives balance solubility and target affinity .

- Alkoxy Chain Length : Longer alkoxy chains (e.g., isopentyloxy) improve hydrophobic interactions with XO’s subpockets, while shorter chains reduce potency .

- Heterocyclic Replacements : Pyridinyl (e.g., 2-(pyridin-3-yl) analogs) or thienyl substituents (e.g., 4-methyl-2-(5-methylthien-2-yl) derivatives) alter electronic properties and bioavailability .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The pyrimidine-5-carboxylic acid core is essential for XO inhibition. Substituents at positions 2 and 4 fine-tune potency and selectivity .

- Computational Insights : Molecular docking studies confirm that the pyrimidin-4-yl group at position 2 occupies the XO subpocket, while the carboxylic acid at position 5 anchors the molecule to the molybdenum center .

- Clinical Potential: Derivatives with tetrazole or cyano groups are promising candidates for oral administration due to their balanced pharmacokinetic profiles .

Biological Activity

6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a dihydropyrimidine structure, characterized by the presence of an oxo group at the 6-position and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 206.16 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Condensation Reactions : Utilizing pyrimidine derivatives with appropriate substituents.

- Microwave-Assisted Techniques : Enhancing yields and reducing reaction times.

- Solvent-Free Conditions : Promoting greener synthetic methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound exhibited significant cytotoxicity, reducing cell viability in a dose-dependent manner. For example, at a concentration of 100 µM, it reduced A549 cell viability to approximately 66% compared to untreated controls .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity against multidrug-resistant pathogens. In vitro tests demonstrated effectiveness against strains such as Staphylococcus aureus, including those resistant to standard treatments like linezolid. The mechanism appears to involve binding to essential bacterial enzymes, disrupting their function and leading to cell death .

Anti-inflammatory Effects

The presence of the carboxylic acid functional group suggests potential anti-inflammatory properties. Studies indicate that the compound may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This interaction could position it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Pyrazolylpyrimidinone | Structure | Exhibits strong anticancer activity; enhanced efficacy with different pyrazole substituents. |

| 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine | Structure | Studied for antimicrobial properties; contains a thiophene ring. |

| 4-Amino-pyrimidine derivatives | Structure | Focused on anti-inflammatory effects; varied substitutions lead to diverse activities. |

Case Studies

- Study on A549 Cells : The compound was tested alongside standard chemotherapeutics like cisplatin. Results indicated that it had comparable cytotoxic effects on cancer cells while exhibiting lower toxicity towards non-cancerous cells .

- Antimicrobial Screening : In tests against Staphylococcus aureus, including MRSA strains, the compound showed promising results, suggesting its potential in treating infections caused by resistant bacteria .

Q & A

Q. What synthetic routes are recommended for preparing 6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer: A common approach involves multi-step condensation reactions, starting with pyrimidine precursors. For example, pyridin-4-amine derivatives can undergo cyclocondensation with β-keto esters under reflux conditions (e.g., ethanol or DMF at 80–100°C for 12–24 hours). Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by spectroscopic methods (e.g., NMR, IR). Yield optimization requires precise stoichiometric ratios, controlled pH during acidification (e.g., HCl), and purification by recrystallization using solvents like ethanol/water mixtures .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the pyrimidine ring structure and substituent positions. Look for characteristic peaks: δ 8.2–8.5 ppm (pyrimidine protons) and δ 160–170 ppm (carbonyl carbons).

- Infrared Spectroscopy (IR): Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions for structural validation .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers).

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities to active sites (e.g., dihydrofolate reductase). Adjust parameters for protonation states and tautomeric forms of the pyrimidine ring.

- Molecular Dynamics (MD): Run simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns. Analyze RMSD and hydrogen-bond occupancy.

- QSAR Studies: Corrogate substituent effects (e.g., pyrimidin-4-yl vs. phenyl groups) on inhibitory activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

- Methodological Answer:

- Assay Standardization: Validate protocols (e.g., enzyme concentration, buffer pH, incubation time) against positive controls.

- Solubility Testing: Use DMSO stocks ≤1% v/v to avoid solvent interference. Confirm solubility via nephelometry.

- Meta-Analysis: Compare datasets across studies using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., cell line variability) .

Q. How does structural modification of the pyrimidine core influence material science applications (e.g., fluorescence)?

- Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CN, -CF3) at the 2-position to enhance π-conjugation and fluorescence quantum yield.

- Coordination Chemistry: Synthesize metal complexes (e.g., with Zn²⁺ or Cu²⁺) and analyze photophysical properties via UV-Vis and fluorescence spectroscopy.

- Thermal Stability: Perform TGA/DSC to assess decomposition temperatures (e.g., ≥250°C for polymer composites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.